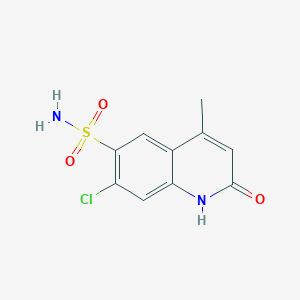

7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Description

Properties

Molecular Formula |

C10H9ClN2O3S |

|---|---|

Molecular Weight |

272.71 g/mol |

IUPAC Name |

7-chloro-4-methyl-2-oxo-1H-quinoline-6-sulfonamide |

InChI |

InChI=1S/C10H9ClN2O3S/c1-5-2-10(14)13-8-4-7(11)9(3-6(5)8)17(12,15)16/h2-4H,1H3,(H,13,14)(H2,12,15,16) |

InChI Key |

UVBSDICKIANCLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC2=CC(=C(C=C12)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a classical method for synthesizing 2-quinolones. It involves the cyclization of aniline derivatives with β-keto esters under acidic conditions. For this compound, a plausible starting material is 4-chloro-3-methylaniline .

Proposed Steps:

-

Condensation : React 4-chloro-3-methylaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C to form the intermediate 4-methyl-7-chloro-2-quinolone.

-

Sulfonation : Introduce a sulfonic acid group at position 6 using fuming sulfuric acid (H₂SO₄·SO₃) at 0–5°C.

-

Chlorosulfonation : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride.

-

Amination : React the sulfonyl chloride with aqueous ammonia to yield the sulfonamide.

Key Considerations:

-

The methyl group at position 4 may direct electrophilic substitution during sulfonation.

-

Moisture-sensitive intermediates require inert gas handling and anhydrous conditions.

Sulfonamide Functionalization

Direct Sulfonation-Amidation Sequence

Sulfonamide installation typically follows quinoline core formation. For position-specific sulfonation, the reaction must account for electronic and steric effects:

-

Sulfonation :

-

Reagents : Chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C.

-

Mechanism : Electrophilic aromatic substitution at the electron-rich position 6.

-

-

Chlorination :

-

Convert the sulfonic acid to sulfonyl chloride using PCl₅ in refluxing thionyl chloride.

-

-

Ammonolysis :

Yield Optimization:

-

Lower temperatures (−10°C) during sulfonation minimize polysubstitution.

-

Excess PCl₅ ensures complete conversion to sulfonyl chloride.

Alternative Routes

Skraup Reaction with Post-Modification

The Skraup reaction, using glycerol and sulfuric acid, could assemble the quinoline ring from 4-chloro-3-methylaniline. However, this method risks over-oxidation of the methyl and chloro substituents, necessitating careful temperature control.

Friedländer Synthesis

Condensation of 2-aminobenzaldehyde derivatives with ketones offers another route. For example, reacting 4-chloro-2-nitrobenzaldehyde with methyl acetoacetate under basic conditions could yield the quinoline skeleton, followed by nitro reduction and sulfonation.

Analytical Characterization

Critical quality control steps include:

-

HPLC Purity Analysis :

-

Column: C18 reverse-phase.

-

Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

-

Retention Time: ~8.2 minutes.

-

-

NMR Spectroscopy :

-

¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 6.90 (d, 1H, Ar-H), 7.45 (s, 1H, SO₂NH₂).

-

-

Mass Spectrometry :

-

ESI-MS : m/z 273.1 [M+H]⁺.

-

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Substitution: The chlorine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 272.71 g/mol. Its structure features a sulfonamide group and a chloro substituent, which are critical for its biological activity. The unique combination of functional groups contributes to its pharmacological properties, especially its effective diuretic activity compared to other quinoline derivatives.

Pharmacological Applications

1. Diuretic Activity

- 7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide exhibits significant diuretic effects, making it a candidate for treating conditions such as hypertension and edema. Its mechanism of action involves interaction with renal targets that influence fluid balance and electrolyte homeostasis.

2. Antimicrobial Properties

- The compound has been investigated for its antimicrobial activities. It shows promise against various pathogens, which is crucial in the development of new antimicrobial agents amidst rising antibiotic resistance .

3. Anticancer Potential

- Preliminary studies suggest that derivatives of this compound may have anticancer properties. Research is ongoing to evaluate its efficacy against different cancer cell lines, focusing on its ability to inhibit tumor growth and induce apoptosis in malignant cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for large-scale production. The following table summarizes common synthetic routes and their outcomes:

| Synthesis Method | Reagents Used | Key Outcomes |

|---|---|---|

| Condensation Reaction | Sulfonamide + Chloroquinone | Formation of target compound with high yield |

| Substitution Reaction | Nucleophilic agents | Generation of various derivatives with altered biological activities |

These synthetic methods allow for the exploration of structural modifications that can enhance the compound's pharmacological profile.

Case Studies

Several studies have highlighted the applications of this compound:

- Diuretic Efficacy Study : A study demonstrated that this compound effectively reduced blood pressure in hypertensive animal models, suggesting its potential utility in clinical settings for managing hypertension .

- Antimicrobial Evaluation : Research indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, underscoring the importance of this compound in developing new antibiotics .

- Anticancer Research : In vitro studies showed that specific modifications to the compound enhanced its cytotoxic effects on cancer cells, prompting further investigation into its mechanism of action and potential as an anticancer drug .

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets . As a diuretic agent, it likely inhibits certain ion transporters in the kidneys, leading to increased excretion of sodium and water. This helps reduce blood pressure and fluid retention. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Derivatives Synthesized via Amination ()

A series of analogs were synthesized by modifying the sulfonamide substituent. Key structural variations and their implications are summarized below:

Table 1: Structural Modifications and Hypothesized Effects

| Substituent on Sulfonamide | Structural Features | Potential Pharmacological Impact |

|---|---|---|

| -NH₂ (Primary amine) | Small, polar group | Enhanced solubility; moderate activity |

| -NMe₂ (Dimethylamine) | Bulky, lipophilic | Reduced solubility; possible increased membrane permeability |

| -n-C₆H₁₃NH (Hexylamine) | Long alkyl chain | High lipophilicity; may prolong half-life |

| -PhNH (Aniline) | Aromatic ring | Potential π-π interactions with target proteins |

| -4-BrC₆H₄NH (4-Bromoaniline) | Electron-withdrawing group | Enhanced binding affinity via halogen bonding |

| -2-Furylmethylamino | Heterocyclic moiety | Improved metabolic stability or selectivity |

The study highlighted that substituents influence diuretic activity, with aromatic and halogenated groups (e.g., 4-bromoaniline) likely enhancing potency due to stronger target interactions .

Comparison with 7-Chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinoline Sulfonamide ()

This structurally related compound features:

- A tetrahydroquinoline core (saturated ring system at positions 1–4).

- A 2-methylphenyl group at position 3.

- A sulfonamide group at position 6.

Table 2: Key Structural Differences

The 2-methylphenyl group could enhance lipophilicity and bioavailability compared to the target compound’s simpler structure.

Research Findings and Implications

- Synthetic Flexibility : The target compound’s sulfonamide group allows for diverse derivatization, enabling optimization of solubility, potency, and selectivity .

- Structural-Activity Trends: Aromatic and halogenated substituents (e.g., 4-bromoaniline) are hypothesized to improve diuretic efficacy, aligning with known sulfonamide drug design principles.

- Core Saturation Effects: Fully saturated tetrahydroquinoline derivatives (as in ) may exhibit distinct pharmacological profiles due to altered ring flexibility and substituent positioning .

Biological Activity

7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₅ClN₂O₄S, with a molecular weight of 378.83 g/mol. The compound features a chloro group at the 7-position and a sulfonamide functional group, which are critical for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing significant cytotoxic effects.

In comparative studies, doxorubicin was used as a standard drug, demonstrating that the compound's activity is comparable to established chemotherapeutics.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

The compound's mechanism of action involves inhibition of bacterial DNA synthesis, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies indicate that it can suppress the production of pro-inflammatory cytokines.

This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Anticancer Efficacy : A case study involving MCF-7 cells showed that treatment with this compound led to apoptosis via the mitochondrial pathway. Flow cytometry analysis confirmed increased Annexin V staining in treated cells compared to controls.

- Antibacterial Testing : In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in infected models treated with the compound compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors. For example, a two-step process using dichlorobenzene and aluminium chloride as catalysts under reflux (378 K for 5 hours) can yield structurally related quinoline derivatives with ~73% efficiency . Solvent choice (e.g., DMF, THF) and pH adjustments during neutralization (e.g., sodium bicarbonate) are critical to minimize side reactions and improve purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combined use of -NMR (300 MHz in DMSO-) and IR spectroscopy (e.g., KBr pellet method) resolves key functional groups, such as the sulfonamide (-SONH) and carbonyl (C=O) moieties. X-ray crystallography further confirms stereochemistry and intermolecular interactions (e.g., C–H⋯π bonds) .

Q. What are the common impurities encountered during synthesis, and how are they identified?

- Methodological Answer : Impurities often arise from incomplete cyclization or sulfonamide group substitution. GC-MS and elemental analysis (e.g., Euro Vector EA-3000) detect byproducts like unreacted chloroacetyl intermediates or methyl ester derivatives. Recrystallization from ethanol or methylene chloride-hexane mixtures enhances purity .

Q. How is solubility and stability evaluated under various experimental conditions?

- Methodological Answer : Solubility is tested in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 7–10). Stability studies involve monitoring degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH). Neutral pH and inert atmospheres are recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity of intermediates in the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states during cyclization steps. For example, optimizing AlCl-catalyzed ring closure using Gaussian software identifies energy barriers and guides solvent selection (e.g., 1,2-dichlorobenzene vs. toluene) .

Q. What strategies mitigate side reactions during sulfonamide group introduction?

- Methodological Answer : Controlled sulfonation with chlorosulfonic acid at 0°C minimizes over-sulfonation. Protecting the quinoline nitrogen with acetyl groups prior to sulfonylation improves regioselectivity. Post-reaction quenching with ice-water and pH adjustment to 10 prevents acid-catalyzed decomposition .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

- Methodological Answer : Discrepancies between -NMR and MS data (e.g., unexpected molecular ion peaks) are addressed via 2D NMR techniques (COSY, HSQC) and X-ray diffraction. For example, crystallographic data resolved ambiguities in pyrroloquinoline derivatives by confirming C–H⋯π interactions .

Q. What mechanistic insights explain the cyclization efficiency in related quinoline derivatives?

- Methodological Answer : Kinetic studies reveal that AlCl acts as a Lewis acid to polarize the chloroacetyl group, facilitating nucleophilic attack by the aniline nitrogen. Isotopic labeling (-aniline) tracks nitrogen migration during cyclization, confirming intramolecular pathways .

Q. How does substituent variation (e.g., methyl vs. fluoro groups) impact biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.